2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE
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Overview
Description
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE is an organic compound with the molecular formula C11H13BrFNO This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, and an acetamide group attached to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and isopropylamine.
Formation of Intermediate: 4-bromo-2-fluorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-fluorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(4-bromo-2-fluorophenoxy)acetyl chloride is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation of the acetamide group can yield carboxylic acids.
Reduction: Reduction can lead to the formation of amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding and other interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-fluorophenoxy)ethylamine
- 3-(4-bromo-2-fluorophenoxy)propylamine
Comparison
Compared to these similar compounds, 2-(4-BROMO-2-FLUOROPHENOXY)-N-ISOPROPYLACETAMIDE is unique due to the presence of the acetamide group, which can significantly alter its chemical reactivity and biological activity. The isopropyl group also contributes to its distinct properties, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKYIAVCLWXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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